

physicochemical properties of 2-Chloro-6-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)pyrazine

Cat. No.: B1591954

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-(trifluoromethyl)pyrazine**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-Chloro-6-(trifluoromethyl)pyrazine**, a key heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive data with established analytical methodologies to offer field-proven insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, core physical properties, detailed spectroscopic profile, and validated protocols for its characterization. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for empirical studies.

Chemical Identity and Molecular Structure

2-Chloro-6-(trifluoromethyl)pyrazine is a substituted pyrazine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement. The strategic placement of a chloro group and a trifluoromethyl group imparts unique electronic properties and reactivity, making it a valuable intermediate. The trifluoromethyl group, a well-known bioisostere for other groups, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.^{[1][2]}

Table 1: Chemical Identifiers for **2-Chloro-6-(trifluoromethyl)pyrazine**

Identifier	Value	Source(s)
CAS Number	61655-69-4	[3] [4] [5] [6]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[3] [4] [6] [7]
Molecular Weight	182.53 g/mol	[3] [4] [6] [8]
IUPAC Name	2-chloro-6-(trifluoromethyl)pyrazine	[7]
SMILES	<chem>C1(Cl)=NC(C(F)(F)F)=CN=C1</chem>	[3] [4] [6] [7]
InChI	InChI=1S/C5H2ClF3N2/c6-4-2-10-1-3(11-4)5(7,8,9)/h1-2H	[3] [4] [7]
InChIKey	ZCRFOAFODJMVOG-UHFFFAOYSA-N	[3] [4] [7]

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, governing its solubility, reactivity, and pharmacokinetic profile. The data for **2-Chloro-6-(trifluoromethyl)pyrazine**, largely derived from predictive models, indicates a stable, moderately lipophilic liquid under standard conditions.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes	Source(s)
Appearance	Clear, colourless liquid	Physical state at standard temperature and pressure.	[3][4]
Boiling Point	135 °C; 141.2 ± 35.0 °C (Predicted)	The non-predicted value suggests a specific experimental data point, while the predicted value has a wide confidence interval.	[3][4][8]
Density	1.504 ± 0.06 g/cm ³ (Predicted)	Indicates it is significantly denser than water.	[3][4]
pKa	-3.13 ± 0.10 (Predicted)	The negative pKa value signifies that the pyrazine nitrogen atoms are extremely weak bases due to the strong electron-withdrawing effects of the Cl and CF ₃ groups.	[3][4]
LogP (Octanol/Water)	2.1488 (Predicted)	This value suggests moderate lipophilicity, indicating a preference for non-polar environments and likely solubility in organic solvents.	[6]
Solubility	Not specified	Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF)	[9]

and sparingly soluble
in water, consistent
with its predicted
LogP.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. While a complete experimental dataset for **2-Chloro-6-(trifluoromethyl)pyrazine** is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The molecule possesses two non-equivalent aromatic protons on the pyrazine ring. Due to the symmetrical nature of the substitution pattern, these protons are expected to appear as sharp singlets or as an AX system of two doublets with a small coupling constant. Their chemical shifts will be significantly downfield (δ 8.5-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the substituents.
- ^{13}C NMR: Four distinct carbon signals are expected: two for the protonated pyrazine carbons, one for the carbon bearing the chlorine atom, one for the carbon attached to the trifluoromethyl group, and one for the trifluoromethyl carbon itself. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: This is a crucial technique for fluorine-containing compounds. A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm relative to a CFCl_3 standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-Chloro-6-(trifluoromethyl)pyrazine**, the electron ionization (EI) mass spectrum would be expected to show:

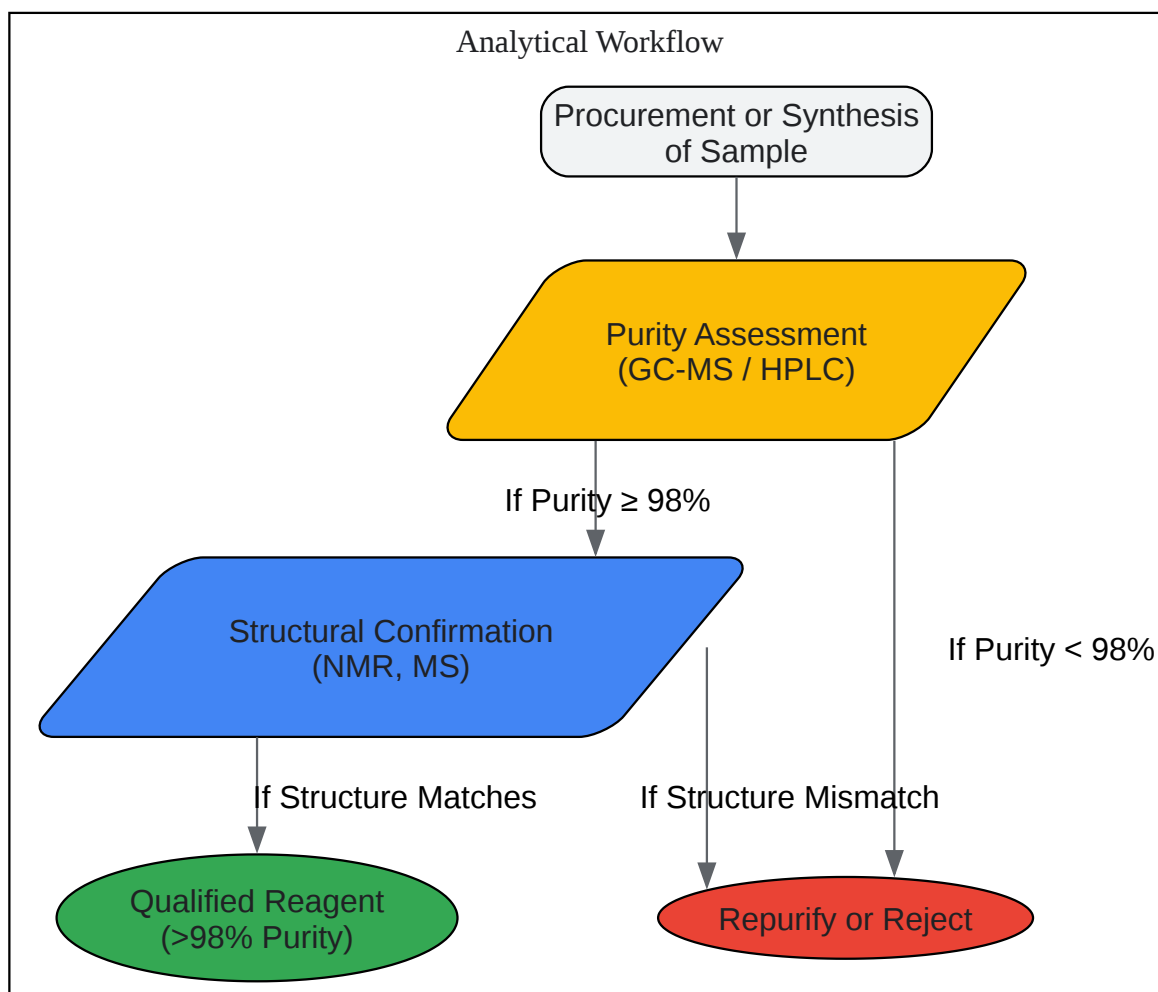
- **Molecular Ion (M^+):** A prominent molecular ion peak cluster at m/z 182 and 184.^[7] The characteristic ~3:1 isotopic abundance ratio of ^{35}Cl and ^{37}Cl is a definitive signature for a monochlorinated compound.
- **Fragmentation:** Common fragmentation pathways would include the loss of a chlorine atom ($[M-\text{Cl}]^+$) or the trifluoromethyl group ($[M-\text{CF}_3]^+$), leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data

Ion Adduct	Predicted m/z	Source
$[M]^+$	181.98531	^[7]
$[M+H]^+$	182.99314	^[7]
$[M+\text{Na}]^+$	204.97508	^[7]
$[M-H]^-$	180.97858	^[7]

Analytical and Characterization Protocols

To ensure the identity, purity, and quality of **2-Chloro-6-(trifluoromethyl)pyrazine** in a research setting, a systematic workflow involving chromatographic and spectroscopic techniques is essential.



[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **2-Chloro-6-(trifluoromethyl)pyrazine**.

Protocol 4.1: Purity and Identity Verification by GC-MS

Expertise & Causality: Gas Chromatography (GC) is the ideal method for separating volatile and thermally stable compounds like **2-Chloro-6-(trifluoromethyl)pyrazine**. Coupling it with a Mass Spectrometry (MS) detector allows for simultaneous purity assessment (from the chromatogram) and identity confirmation (from the mass spectrum).

Methodology:

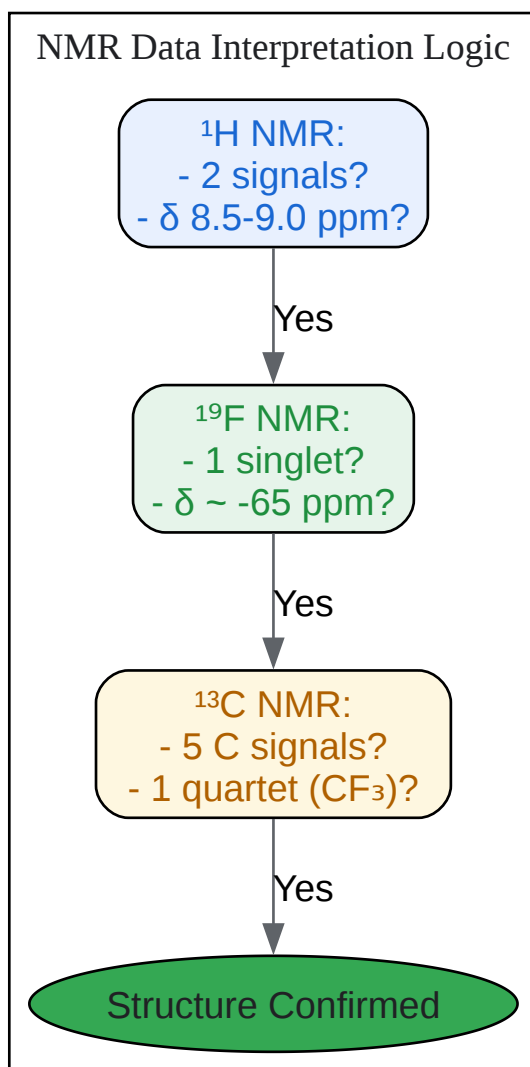
- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- **Instrumentation:** Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) and a mass selective detector.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.
 - **Carrier Gas:** Helium, with a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Scan Range:** m/z 40-300.
- **Data Analysis:**
 - The purity is determined by integrating the peak area of the main component in the total ion chromatogram (TIC).
 - Confirm the identity by matching the mass spectrum of the peak with the expected molecular ion (m/z 182/184) and fragmentation pattern.

Protocol 4.2: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Multi-nuclear NMR spectroscopy provides unambiguous proof of a molecule's covalent structure. Deuterated chloroform (CDCl_3) is a standard solvent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region where the compound's signals are expected.

Methodology:

- Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl_3 .
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.
 - Observe the aromatic region (δ 8.0-9.5 ppm) to identify the two pyrazine protons.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled fluorine spectrum.
 - This provides a simple and clear confirmation of the CF_3 group's presence and electronic environment.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.



[Click to download full resolution via product page](#)

Caption: A logical flow for confirming the structure using multi-nuclear NMR data.

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information provided is synthesized from authoritative Safety Data Sheets (SDS).

- Hazard Identification: **2-Chloro-6-(trifluoromethyl)pyrazine** is classified as an irritant.[5]
 - H315: Causes skin irritation.[5]

- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]
- Precautions for Safe Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]
 - Avoid breathing fumes, vapors, or mist.[5]
 - Wash hands thoroughly after handling.[5]
- Conditions for Safe Storage:
 - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4]
 - Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3][4]
 - Store away from incompatible substances such as strong oxidizing agents.

Conclusion

2-Chloro-6-(trifluoromethyl)pyrazine is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. It is a dense, colorless liquid with moderate lipophilicity and extremely low basicity. Its identity and purity can be rigorously confirmed using standard analytical techniques such as GC-MS and multi-nuclear NMR spectroscopy. Strict adherence to safety and handling protocols is mandatory when working with this compound. This guide provides the foundational knowledge and practical methodologies required for its effective and safe use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-6-(trifluoromethyl)pyrazine CAS#: 61655-69-4 [m.chemicalbook.com]
- 4. 2-Chloro-6-(trifluoromethyl)pyrazine | 61655-69-4 [amp.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 2-chloro-6-(trifluoromethyl)pyrazine (C₅H₂ClF₃N₂) [pubchemlite.lcsb.uni.lu]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-(trifluoromethyl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591954#physicochemical-properties-of-2-chloro-6-trifluoromethyl-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com